molecular formula C12H17NO2 B15338764 1-Amino-3-(3,4-dimethoxyphenyl)-2-butene

1-Amino-3-(3,4-dimethoxyphenyl)-2-butene

Cat. No.: B15338764
M. Wt: 207.27 g/mol
InChI Key: XGEBWMKUVLZSHJ-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dimethoxyphenyl)-2-butene is a substituted butene derivative featuring a 3,4-dimethoxyphenyl group at position 3 and an amino group at position 1 of the butene backbone.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)but-2-en-1-amine

InChI

InChI=1S/C12H17NO2/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3/h4-6,8H,7,13H2,1-3H3

InChI Key

XGEBWMKUVLZSHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7 in )

  • Structure: Contains a hydroxyl group instead of an amino group at position 1.
  • However, increased basicity could alter binding affinity to molecular targets like kinases or DNA methyltransferases .

trans/cis-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexenes (Compounds 8 and 9 in )

  • Structure : Dimeric styrylcyclohexenes with 3,4-dimethoxyphenyl groups.
  • Bioactivity : Both isomers showed potent cytotoxicity (IC₅₀ < 10 μM) across multiple cancer cell lines. Their activity is attributed to π-π stacking interactions with cellular targets facilitated by the planar styryl moiety .

Neurotrophic Activity of 3,4-Dimethoxyphenyl Derivatives

Compounds isolated from Z. montanum (e.g., trans- and cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexenes) were evaluated for neurotrophic effects in PC12 cells and rat cortical neurons. The amino group in the target compound could further modulate these interactions by altering charge distribution or hydrogen-bonding patterns .

Metabolic Stability and Pharmacokinetics

Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC and DMCHC in ) were modified to block metabolic sites (phenolic and C4 methylene groups), improving stability. However, these compounds still exhibit low oral bioavailability due to rapid metabolism .

Chemical Reactivity in Alkaline Conditions

Lignin model compounds with β-O-4 bonds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo cleavage under mild alkaline conditions due to dissociation of α-hydroxy groups .

  • Amino Group Stability: The amino group in the target compound may resist alkaline cleavage but could undergo nucleophilic substitution or oxidation under acidic conditions, differentiating its reactivity from ether-linked analogs .

Data Table: Key Properties of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀, μM) Metabolic Stability
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Hydroxyl at C1 ~238.3 Not reported Moderate (hydroxyl oxidation)
trans-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene Styryl dimer, trans-configuration ~422.5 2.73 ± 0.86 (A549) Low (styryl conjugation)
TMC (Curcumin analog) Bis-3,4-dimethoxyphenyl, diketone ~468.5 DNMT1 inhibition Improved (blocked phenols)
1-Amino-3-(3,4-dimethoxyphenyl)-2-butene Amino at C1 ~237.3 (estimated) Hypothesized <10 μM Moderate (amino metabolism)

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